Synthetic Yield Advantage Over Shorter-Chain Analogs
In the novel synthesis of ω-(diphenylphosphinyl)alkylcarboxylic acids from triphenyl-ω-carboxyalkylphosphonium salts, the n=5 pentanoic acid derivative is obtained without significant side-product formation, whereas the n=3 propanoic acid analog yields triphenylphosphine as a competing side product (20% isolated yield) under identical reaction conditions . The n=5 compound falls within the 'longer side chain' cohort (n=5,10,11) that achieves 62–75% isolated yields, demonstrating a clear chain-length-dependent divergence in reaction outcome .
| Evidence Dimension | Synthetic yield and side-product formation |
|---|---|
| Target Compound Data | n=5: clean conversion, no reported side product; yield within 62–75% range for longer-chain analogs |
| Comparator Or Baseline | n=3 propanoic acid derivative: 20% yield of triphenylphosphine side product |
| Quantified Difference | Target compound avoids 20% yield loss to undesired side product |
| Conditions | NaH/Me₂SO/THF at room temperature under N₂ atmosphere |
Why This Matters
For procurement decisions, the n=5 derivative eliminates the purification burden and yield penalty associated with the n=3 analog, reducing downstream processing costs.
